molecular formula C5HClF2IN B1627346 5-Chloro-2,3-difluoro-4-iodopyridine CAS No. 406676-26-4

5-Chloro-2,3-difluoro-4-iodopyridine

Cat. No.: B1627346
CAS No.: 406676-26-4
M. Wt: 275.42 g/mol
InChI Key: QFPCIZUUCBFPQA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5HClF2IN.

Scientific Research Applications

5-Chloro-2,3-difluoro-4-iodopyridine has diverse applications in scientific research, including:

Safety and Hazards

5-Chloro-2,3-difluoro-4-iodopyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method involves the sequential introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring. The reaction conditions often require the use of halogenating agents such as N-chlorosuccinimide (NCS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoro-4-iodopyridine involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-difluoro-4-iodopyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of chlorine, fluorine, and iodine atoms allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

5-chloro-2,3-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF2IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPCIZUUCBFPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573778
Record name 5-Chloro-2,3-difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406676-26-4
Record name 5-Chloro-2,3-difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2,3-DIFLUORO-4-IODOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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